molecular formula C5H7Br2NOS B14569205 2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide CAS No. 61457-48-5

2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide

Cat. No.: B14569205
CAS No.: 61457-48-5
M. Wt: 288.99 g/mol
InChI Key: ZDVFFLBUGHDBRG-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide is a chemical compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

CAS No.

61457-48-5

Molecular Formula

C5H7Br2NOS

Molecular Weight

288.99 g/mol

IUPAC Name

2-(2-bromoethyl)-1,2-thiazol-3-one;hydrobromide

InChI

InChI=1S/C5H6BrNOS.BrH/c6-2-3-7-5(8)1-4-9-7;/h1,4H,2-3H2;1H

InChI Key

ZDVFFLBUGHDBRG-UHFFFAOYSA-N

Canonical SMILES

C1=CSN(C1=O)CCBr.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide typically involves the reaction of 2-bromoethanol with thiazole derivatives under controlled conditions. One common method involves the use of hydrogen bromide in the presence of a solvent such as toluene, which helps in the formation of the desired product by azeotropic distillation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

    Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide involves its interaction with specific molecular targets. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide is unique due to its thiazole ring structure, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where other brominated compounds may not be suitable.

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